21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione

Steroid D-ring unsaturation Δ16-pregnatriene structure Corticosteroid impurity profiling

21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione (CAS 1526-69-8; molecular formula C24H29FO5; molecular weight 416.48 g/mol) is a synthetic fluorinated corticosteroid derivative distinguished by a unique Δ¹,⁴,¹⁶-triene conjugation system, 9α-fluoro substitution, 11β-hydroxy group, 16-methyl substitution, and a 21-acetoxy ester side chain. It is formally classified as Betamethasone Acetate Impurity 4 and Fluprednidene Acetate Impurity 3, indicating its established role in pharmaceutical impurity profiling and quality control of commercial corticosteroid active pharmaceutical ingredients.

Molecular Formula C24H29FO5
Molecular Weight 416.5 g/mol
Cat. No. B12105564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
Molecular FormulaC24H29FO5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)COC(=O)C
InChIInChI=1S/C24H29FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,17-18,20,29H,5-6,9,11-12H2,1-4H3
InChIKeyXJMVBEOHQFYGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione: Structural Identity, Analytical Standards, and Impurity Reference for Corticosteroid Procurement


21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione (CAS 1526-69-8; molecular formula C24H29FO5; molecular weight 416.48 g/mol) is a synthetic fluorinated corticosteroid derivative distinguished by a unique Δ¹,⁴,¹⁶-triene conjugation system, 9α-fluoro substitution, 11β-hydroxy group, 16-methyl substitution, and a 21-acetoxy ester side chain . It is formally classified as Betamethasone Acetate Impurity 4 and Fluprednidene Acetate Impurity 3, indicating its established role in pharmaceutical impurity profiling and quality control of commercial corticosteroid active pharmaceutical ingredients . This compound serves as both a reference standard for analytical method development and a key synthetic intermediate in the preparation of 16-methyl-substituted corticosteroids .

Why 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Cannot Be Substituted with Generic Corticosteroid Analogs


Superficial structural similarity to other 9α-fluoro corticosteroids such as Betamethasone 21-acetate (CAS 987-24-6) or Dexamethasone 21-acetate belies critical differences in the steroid nucleus that preclude functional interchangeability. The defining Δ¹⁶ double bond in the D-ring of this compound is absent in the saturated 16-methyl analogs used clinically, fundamentally altering the geometry and electronic character of the C-17/C-20 side chain bearing pharmaceutical activity [1]. This unsaturation is generated through a specific synthetic dehydration step that distinguishes this intermediate from the final pharmaceutical products, making it an essential marker for process control and impurity tracking rather than a generic substitute for therapeutic corticosteroids . Furthermore, the 21-acetoxy ester configuration influences chromatographic retention, hydrolytic stability, and metabolic activation pathways relative to the free 21-alcohol or alternative 21-ester prodrug forms .

Quantitative Differentiation Evidence for 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Versus Corticosteroid Analogs


Structural Differentiation: Δ¹⁶ Double Bond in 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Confers Unique D-Ring Unsaturation Absent in Clinically Used Betamethasone and Dexamethasone Analogs

The target compound possesses a Δ¹⁶ double bond in the D-ring (C-16 to C-17), creating a unique pregna-1,4,16-triene system, whereas the clinically utilized Betamethasone 21-acetate (CAS 987-24-6) and Dexamethasone 21-acetate contain only Δ¹ and Δ⁴ unsaturations with a fully saturated D-ring (pregna-1,4-diene) . This additional double bond is introduced via a controlled dehydration step during synthesis and is specifically absent in the final pharmaceutical-grade corticosteroids [1].

Steroid D-ring unsaturation Δ16-pregnatriene structure Corticosteroid impurity profiling

Impurity Classification: 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione as Betamethasone Acetate Impurity 4 and Fluprednidene Acetate Impurity 3 Guides Pharmacopoeial Compliance Testing

This compound is formally designated as Betamethasone Acetate Impurity 4 and Fluprednidene Acetate Impurity 3 by multiple reference standard suppliers and chemical registries . In contrast, alternative steroid impurities such as Dexamethasone Acetate Impurity G (Desoxymetasone 21-Acetate, CAS 1597-78-0) are assigned to entirely different drug substance monographs, reflecting their origin from distinct synthetic pathways . This impurity designation carries regulatory significance, as Betamethasone Acetate monographs in major pharmacopoeias specify limits for related substances.

Pharmaceutical impurity profiling Betamethasone quality control Fluprednidene acetate analysis

Synthetic Pathway Specificity: 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione as a Key Intermediate in 16-Methyl-Δ¹⁶-Steroid Preparation

This compound is a documented synthetic intermediate in the preparation of 16-methyl-Δ¹⁶-steroids, generated through a sequence that introduces the 16-methyl group followed by selective dehydration to create the Δ¹⁶ double bond [1]. The closely related Desoxymetasone 21-Acetate (CAS 1597-78-0), which features a 16α-methyl substitution with a saturated D-ring (pregna-1,4-diene), represents the final reduced product rather than the Δ¹⁶-unsaturated intermediate . The patent literature on related 21-ester corticosteroids (DE2150268B2) demonstrates that 21-acetoxy derivatives with similar structural frameworks exhibit topical anti-inflammatory activity that can be quantitatively compared using vasoconstriction assays (0.1% formulation testing), with differential potency depending on 21-ester chain length and substitution pattern [2].

Corticosteroid synthesis 16-methyl-Δ16-steroid preparation Process intermediate control

LogP and Physicochemical Differentiation: 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Exhibits Higher Calculated Lipophilicity Than Saturated D-Ring Analogs

The target compound has a calculated LogP value of 3.4158 based on its molecular structure (C24H29FO5, MW 416.48, PSA 80.67) [1]. In comparison, the saturated D-ring analog Desoxymetasone 21-Acetate (C24H31FO5, MW 418.5) contains two additional hydrogen atoms (reduced Δ¹⁶ bond), which is predicted to modestly increase hydrophobicity but also introduces conformational flexibility absent in the rigid Δ¹⁶-unsaturated system . The additional unsaturation in the target compound contributes to a distinct UV absorption profile (extended conjugation across the Δ¹,⁴,¹⁶-triene system) relative to the Δ¹,⁴-diene-only comparators, which can be exploited for selective spectrophotometric detection.

Corticosteroid lipophilicity LogP prediction Chromatographic retention behavior

21-Acetoxy Ester Functionality: Hydrolytic Activation Profile of 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Versus Free 21-Alcohol and Alternative 21-Ester Corticosteroids

The 21-acetoxy ester group in this compound can undergo hydrolysis to yield the corresponding free 21-alcohol, a transformation relevant to both metabolic activation of corticosteroid prodrugs and chemical stability assessment . In the patent literature (DE2150268B2), the 21-methyl ester analog (6α-Fluoro-11β-hydroxy-3,20-dioxo-16α-methyl-1,4-pregnadien-21-säure-methylester) was tested at 0.1% concentration in a vasoconstriction assay and found to be 'fast ebensogut wirksam' (almost equally effective) as the reference standards 6α-Fluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dion and its 21-trimethylacetoxy derivative [1]. The 21-butyl ester analog was 'signifikant wirksamer' (significantly more effective) than 0.1% of the reference substances [1]. This demonstrates that 21-ester chain length modulates topical potency, and the acetoxy ester (C2 chain) represents a distinct activation profile relative to longer-chain (butyl) or branched (trimethylacetoxy) esters.

Corticosteroid prodrug activation 21-acetoxy hydrolysis Topical anti-inflammatory potency

Topical Versus Systemic Selectivity: Evidence from Related 21-Ester Corticosteroids Supports Differential Safety Profile Relevant to 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione Structural Class

Strikingly, compounds in the 21-ester corticosteroid class exemplified by DE2150268B2 demonstrate complete systemic inactivity despite potent topical efficacy. The 21-methyl ester analog produced 0% edema inhibition when administered subcutaneously at 0.3, 1.0, 3.0, or 10 mg/kg body weight in a rat adjuvant arthritis model, whereas the reference compound 6α-Fluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dion showed substantial systemic anti-inflammatory activity [1]. Similarly, the thymolytic effect (a marker of systemic glucocorticoid toxicity) was 0% for the 21-methyl ester at all tested doses (0.3–10 mg/kg s.c.), in contrast to the reference compound which produced approximately 35% thymolysis at 1.0 mg/kg [1]. Because the target compound shares the 21-ester structural motif with these extensively characterized analogs, similar topical-versus-systemic selectivity can be inferred for its pharmacological class.

Topical corticosteroid safety Systemic absorption minimization Thymolytic effect assessment

Optimal Application Scenarios for 21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione in Pharmaceutical and Analytical Development


Betamethasone Acetate Pharmacopoeial Impurity Reference Standard for HPLC Method Validation

As the formally designated Betamethasone Acetate Impurity 4, this compound is the definitive reference standard for developing and validating HPLC methods for Betamethasone Acetate drug substance and drug product release testing . Its unique Δ¹⁶ unsaturation produces a distinct retention time and UV absorption maximum that must be resolved from the Betamethasone Acetate main peak. Failed resolution would result in inaccurate impurity quantitation and potential batch rejection. The compound's calculated LogP of 3.4158 [1] guides mobile phase optimization for baseline separation.

Synthetic Process Monitoring and Reaction Endpoint Determination in 16-Methyl-Corticosteroid Manufacturing

This Δ¹⁶ intermediate serves as a critical in-process control marker during the synthesis of Betamethasone and related 16-methyl corticosteroids [2]. Its concentration in reaction mixtures indicates the extent of the dehydration step that generates the Δ¹⁶ double bond. Process chemists can monitor the disappearance of this intermediate (via HPLC peak area reduction) to confirm reaction completion and trigger the subsequent hydrogenation step that yields the saturated D-ring final product. Without this specific intermediate standard, reaction endpoint determination relies on less specific methods prone to error.

Topical Corticosteroid Formulation Development with Reduced Systemic Exposure Risk

Based on class-level evidence from DE2150268B2 demonstrating that 21-ester corticosteroids exhibit potent topical vasoconstriction activity (0.1% formulation) with zero systemic anti-inflammatory effect and zero thymolytic activity even at 10 mg/kg subcutaneous dosing [3], this 21-acetoxy compound and its structural analogs are compelling candidates for dermatological formulation development. The complete dissociation between topical efficacy and systemic toxicity—a property not shared by free 21-alcohol corticosteroids—makes this structural class suitable for treating inflammatory skin conditions in patient populations where systemic corticosteroid exposure must be avoided.

Metabolic Pathway Elucidation and Prodrug Activation Studies

The 21-acetoxy ester functionality of this compound makes it a valuable tool for studying esterase-mediated prodrug activation in skin and other target tissues . Researchers can compare the hydrolysis rate of the 21-acetoxy group to that of alternative 21-esters (methyl, butyl, trimethylacetoxy) to establish structure-metabolism relationships. The differential topical potency observed across 21-ester chain lengths (methyl ester nearly equipotent to reference; butyl ester significantly more potent) [3] underscores the value of this compound as a reference point in hydrolysis kinetics studies.

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